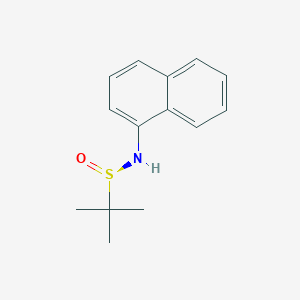

(R)-N-(4-Carboxyphenyl) tert-butanesulfinamide

Descripción general

Descripción

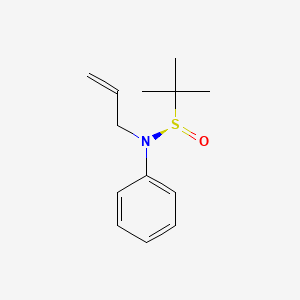

(R)-N-(4-Carboxyphenyl) tert-butanesulfinamide is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-N-(4-Carboxyphenyl) tert-butanesulfinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(4-Carboxyphenyl) tert-butanesulfinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enantiopure N-tert-butanesulfinamides in Asymmetric Synthesis : Enantiopure N-tert-butanesulfinamides, which include compounds like (R)-N-(4-Carboxyphenyl) tert-butanesulfinamide, are important auxiliaries in asymmetric synthesis. They exhibit pyramidal bonding with the non-bonded electron pair at the sulfur atom acting as a fourth ligand, making them configurationally stable enough to be separated into R- and S- enantiomers. Some of these compounds also possess useful biological properties (Bui Thuy Trang, Cao Hai Thuong, & Chu Chien Huu, 2017).

Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-butanesulfinyl imines, prepared from enantiomerically pure tert-butanesulfinamide, are extremely versatile intermediates for the asymmetric synthesis of amines. They are known for high yields in reactions with a wide range of aldehydes and ketones. The tert-butanesulfinyl group both activates the imines for the addition of various nucleophiles and serves as a powerful chiral directing group. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Use in Rhodium-Catalyzed Asymmetric Additions : Chiral N-tert-butylsulfinyl vinyl aziridine ligands, derived from (R)-tert-butanesulfinamide, have been applied in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, showing high yields and excellent enantioselectivities (Qian Chen, Chao Chen, Fang Guo, & W. Xia, 2013).

Synthesis of Enantiopure tert-Butanesulfinamide : A process for preparing enantiopure tert-butanesulfinamide involves a key step of reacting tert-butylmagnesium chloride with specific oxathiazolidine oxides. This methodology is important for generating the (R)-tert-butanesulfinamide variants (Yong Qin et al., 2004).

Asymmetric Synthesis of Amines Using tert-Butanesulfinamide : The chiral amine reagent tert-butanesulfinamide enables the reliable asymmetric synthesis of a broad range of amine structures. This is particularly relevant in the synthesis of bioactive molecules, including amino acids and pharmaceutical agents (Hai‐Chao Xu, S. Chowdhury, & J. Ellman, 2013).

Applications in the Synthesis of N-Heterocycles via Sulfinimines : tert-Butanesulfinamide has been extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives, particularly in the asymmetric N-heterocycle synthesis. This method offers access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutic compounds (R. Philip et al., 2020).

Propiedades

IUPAC Name |

4-[[(R)-tert-butylsulfinyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-11(2,3)16(15)12-9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTKGKMSFLCBBO-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(4-Carboxyphenyl) tert-butanesulfinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048180.png)

![4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde](/img/structure/B8048191.png)

![4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic Acid](/img/structure/B8048195.png)

![1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea](/img/structure/B8048210.png)

![(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one](/img/structure/B8048231.png)